![molecular formula C10H15Cl2NO3S B14470738 4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione CAS No. 71526-19-7](/img/structure/B14470738.png)
4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its spirocyclic structure, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione involves several steps. The primary synthetic route includes the reaction of a suitable precursor with dichloroacetyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione can be compared with other similar compounds, such as 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane and 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diaza-spiro[4.5]decane-2,4-dione These compounds share similar spirocyclic structures but differ in their functional groups and specific properties The uniqueness of 4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4
Properties
CAS No. |
71526-19-7 |
|---|---|
Molecular Formula |
C10H15Cl2NO3S |
Molecular Weight |
300.20 g/mol |
IUPAC Name |
2,2-dichloro-1-(1,1-dioxo-1λ6-thia-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C10H15Cl2NO3S/c11-8(12)9(14)13-6-7-17(15,16)10(13)4-2-1-3-5-10/h8H,1-7H2 |
InChI Key |
FRYPSBPTKREGJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCS2(=O)=O)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


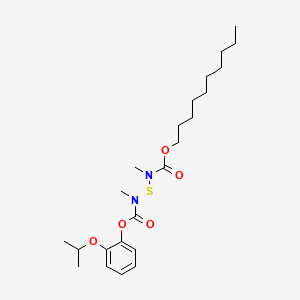
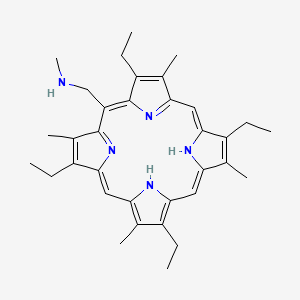
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)

![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
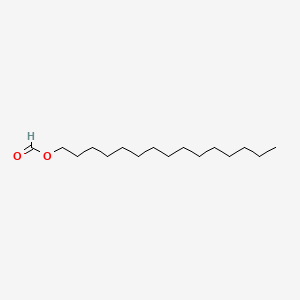
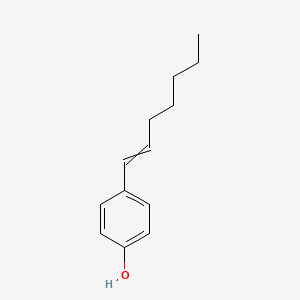
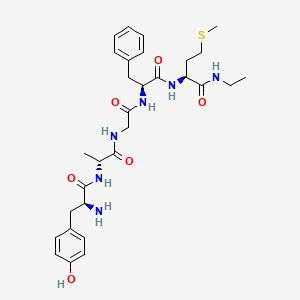
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
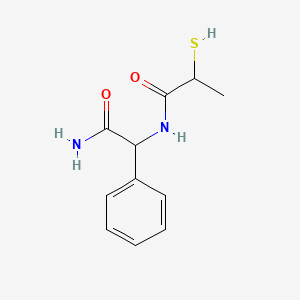
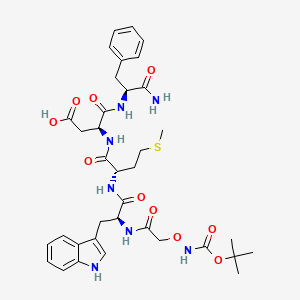
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)


